molecular formula C23H17FN2O2S2 B12155538 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12155538
M. Wt: 436.5 g/mol
InChI Key: VYZQSNXIIGFYDM-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a thieno[2,3-d]pyrimidin-4(3H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the 4-fluorophenyl and phenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, THF, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique thieno[2,3-d]pyrimidin-4(3H)-one core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17FN2O2S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)18-13-20(16-6-4-3-5-7-16)30-21(18)25-23(26)29-14-19(27)15-8-10-17(24)11-9-15/h2-11,13H,1,12,14H2

InChI Key

VYZQSNXIIGFYDM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC(=C2)C4=CC=CC=C4

Origin of Product

United States

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